![molecular formula C11H12N4O B7510725 N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide (also known as MI-2) is a small molecule inhibitor that targets the MDM2-p53 interaction. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
MI-2 binds to the MDM2 protein, which is responsible for inhibiting the activity of the p53 tumor suppressor protein. By inhibiting the MDM2-p53 interaction, MI-2 can activate the p53 pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that MI-2 can effectively inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. MI-2 has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. Additionally, MI-2 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of MI-2 is its specificity for the MDM2-p53 interaction, which makes it a promising candidate for cancer therapy. However, one of the limitations of MI-2 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
Future research on MI-2 should focus on developing more efficient synthesis methods to increase its solubility and bioavailability. Additionally, further studies should be conducted to investigate the potential of MI-2 as a therapeutic agent for various types of cancer. Finally, studies should be conducted to investigate the potential of MI-2 in combination with other cancer therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of MI-2 involves a multi-step process that includes the reaction of 2-aminoimidazole with N-methyl-2-nitrobenzamide followed by reduction of the nitro group and cyclization of the resulting intermediate.
Scientific Research Applications
MI-2 has been extensively studied for its potential as a therapeutic agent for cancer treatment. Studies have shown that MI-2 can effectively inhibit the MDM2-p53 interaction, leading to the activation of the p53 tumor suppressor pathway. This activation can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-12-11(16)15-7-6-14-9-5-3-2-4-8(9)13-10(14)15/h2-5H,6-7H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVLLKWXSXREEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.